molecular formula C21H17N3O2S B11049023 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11049023
M. Wt: 375.4 g/mol
InChI Key: HKVFIKUJASOLEU-UHFFFAOYSA-N
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Description

6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE is a complex organic compound that features a benzimidazole moiety linked to a pyrroloquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE typically involves multiple steps. One common approach starts with the preparation of the benzimidazole derivative. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate can then be further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE apart is its unique combination of the benzimidazole and pyrroloquinoline structures. This dual functionality can provide enhanced biological activity and specificity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

9-(1H-benzimidazol-2-ylsulfanylmethyl)-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C21H17N3O2S/c1-21(2)10-12(11-27-20-22-15-8-3-4-9-16(15)23-20)13-6-5-7-14-17(13)24(21)19(26)18(14)25/h3-10H,11H2,1-2H3,(H,22,23)

InChI Key

HKVFIKUJASOLEU-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC=C2)CSC4=NC5=CC=CC=C5N4)C

Origin of Product

United States

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